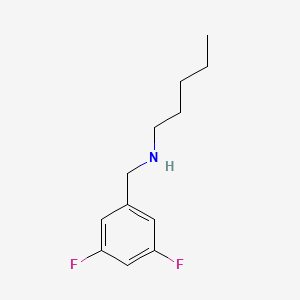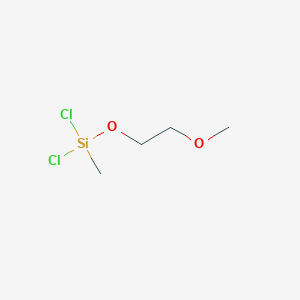
2H-1-Benzopyran, 7-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7-methoxy- can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with various substituted phenyl acetic acids in the presence of triethylamine and acetic anhydride. This reaction is followed by hydrolysis with sodium hydroxide to yield the desired product . Another method involves a biocatalytic domino reaction using alkaline protease from Bacillus licheniformis, which catalyzes the Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran, 7-methoxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The biocatalytic approach is particularly attractive due to its green chemistry principles and potential for high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran, 7-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzopyran ring .
Applications De Recherche Scientifique
2H-1-Benzopyran, 7-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran, 7-methoxy- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, it can modulate enzyme activity and interact with cellular receptors to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound of 2H-1-Benzopyran, 7-methoxy-, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with similar biological activities.
Decursinol: Another coumarin derivative with pronounced antiarrhythmic activity.
Uniqueness
2H-1-Benzopyran, 7-methoxy- is unique due to its methoxy group at the 7-position, which imparts distinct chemical and biological properties. This modification enhances its antioxidant activity and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
18385-89-2 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
7-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3 |
Clé InChI |
NHUONBBIWOAKHC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CCO2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


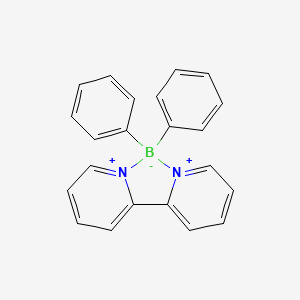
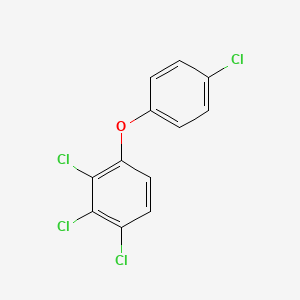
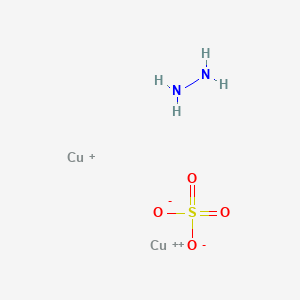
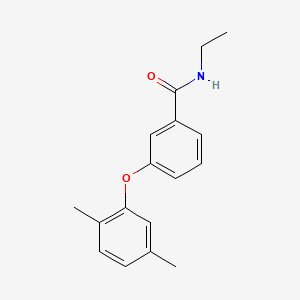

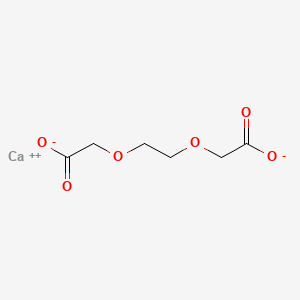
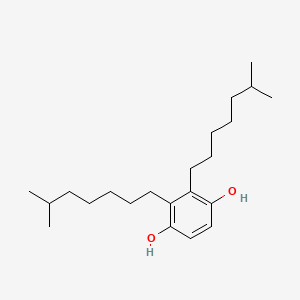
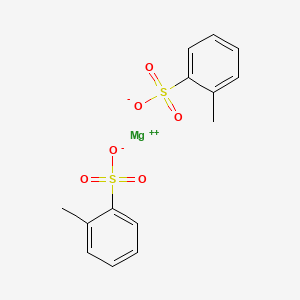

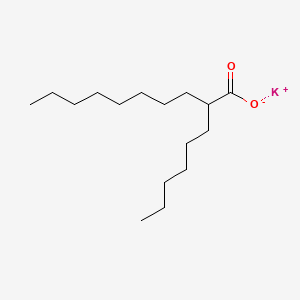
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)

